2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzylsulfonyl group, a naphthothiazole moiety, and an acetamide linkage, which collectively contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized via a cyclization reaction involving a naphthalene derivative and a thioamide under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction, where a benzylsulfonyl chloride reacts with the naphthothiazole intermediate in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme activity, particularly those enzymes involved in sulfonylation and acylation reactions. Its structural features make it a candidate for investigating protein-ligand interactions.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the naphthothiazole moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)acetamide: Lacks the benzylsulfonyl group, which may result in different reactivity and biological activity.
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide: Lacks the benzylsulfonyl group, potentially altering its chemical properties and applications.
2-(benzylsulfonyl)acetamide: Lacks the naphthothiazole moiety, which may affect its interaction with biological targets.
Uniqueness
The uniqueness of 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylsulfonyl and naphthothiazole moieties allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-18(13-27(24,25)12-14-6-2-1-3-7-14)21-20-22-19-16-9-5-4-8-15(16)10-11-17(19)26-20/h1-9H,10-13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVBIEKCCAHGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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